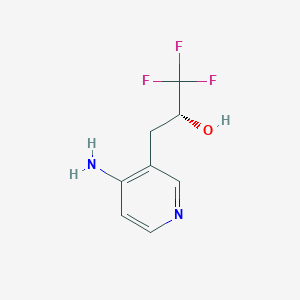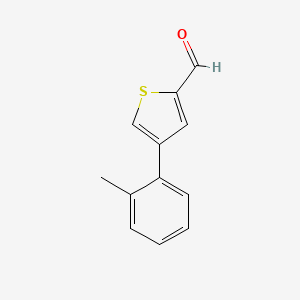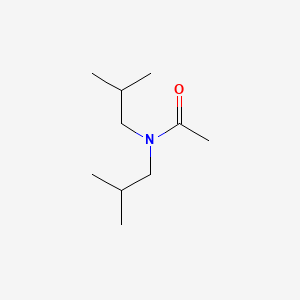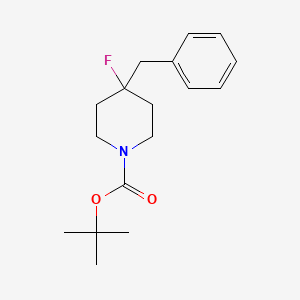![molecular formula C7H13NO B13911255 7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
7-Methyl-5-azaspiro[2.4]heptan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a seven-membered ring and a five-membered ring, with a methyl group and a hydroxyl group attached to the nitrogen atom. The compound’s distinct structure makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the Curtius rearrangement reaction, which involves the conversion of an acyl azide to an isocyanate intermediate, followed by cyclization to form the spirocyclic structure . Another method involves the Hofmann degradation reaction, where an amide is converted to an amine with the loss of a carbon atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme involved in various signaling pathways . The compound’s unique structure allows it to bind selectively to JAK1, inhibiting its activity and modulating downstream signaling events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: Lacks the methyl group present in 7-Methyl-5-azaspiro[2.4]heptan-7-ol.
7-Methyl-5-azaspiro[2.4]heptan-7-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
7-Methyl-5-azaspiro[24]heptan-7-ol is unique due to its specific combination of functional groups and spirocyclic structure
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
7-methyl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-8-5-7(6)2-3-7/h8-9H,2-5H2,1H3 |
InChI-Schlüssel |
KYNLAPVRAGCLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC12CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
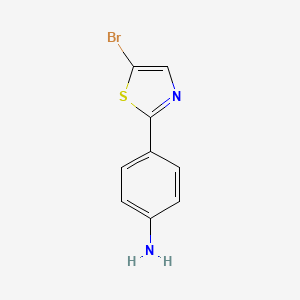
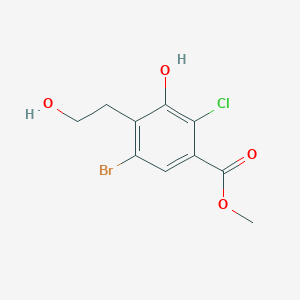
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)

![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
